

An In-depth Technical Guide to the Physicochemical Properties of Bamifylline

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Compound of Interest

Compound Name: *Bamifylline*

Cat. No.: *B195402*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bamifylline**. The information herein is curated to support research, drug development, and formulation activities by presenting key data in an accessible format, detailing standard experimental methodologies, and visualizing its primary mechanisms of action.

Core Chemical and Physical Properties

Bamifylline is a xanthine derivative drug classified as a selective adenosine A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.^{[1][2]} These actions contribute to its use as a bronchodilator for managing reversible airway obstruction in conditions like asthma.^{[1][3]} The following tables summarize its fundamental physicochemical identifiers and properties.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
Preferred IUPAC Name	8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione	[4]
Other Names	Bamiphylline, Benzetamophylline	
CAS Number	2016-63-9	[4]
Chemical Formula	C ₂₀ H ₂₇ N ₅ O ₃	[1]
Molecular Weight	385.46 g/mol	[1]
Canonical SMILES	CCN(CCO)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=C3	

Table 2: Physicochemical Data

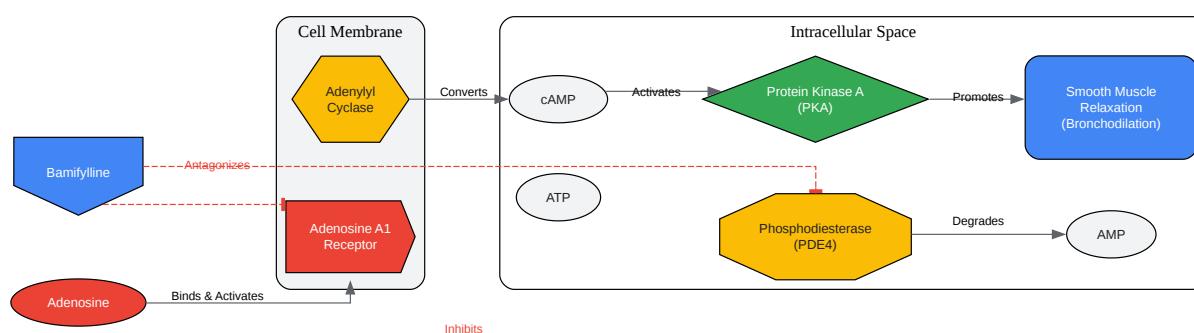
Property	Value	Source(s)
Melting Point	80-80.5 °C	[5]
Boiling Point (Predicted)	619.0 ± 65.0 °C	[5]
Water Solubility	1.79 mg/mL (Predicted)	[6][7]
logP (Octanol-Water)	1.1 - 1.71 (Predicted)	[6][7]
pKa (Strongest Basic)	8.7 (Predicted)	[6][7]
pKa (Strongest Acidic)	15.59 (Predicted)	[6][7]
Polar Surface Area	81.91 Å ² (Predicted)	[6]
Rotatable Bond Count	8 (Predicted)	[6]
Hydrogen Bond Donors	1 (Predicted)	[6]
Hydrogen Bond Acceptors	5 (Predicted)	[6]

Note: Many of the quantitative values available are predicted through computational models (e.g., ALOGPS, ChemAxon) and should be confirmed by experimental data for critical applications.

Mechanism of Action: Signaling Pathways

Bamifylline exerts its therapeutic effects primarily through a dual mechanism of action: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase (PDE) enzymes. [1][8]

- Adenosine A1 Receptor Antagonism: **Bamifylline** is a selective antagonist of the A1 adenosine receptor.[9] By blocking this receptor, it prevents the bronchoconstrictor effects of adenosine, contributing to airway relaxation.[10]
- Phosphodiesterase (PDE) Inhibition: As a methylxanthine derivative, **Bamifylline** inhibits PDE enzymes, particularly PDE4.[1][8] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes muscle relaxation and bronchodilation.[11][12] The elevated cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.[1]



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Bamifylline's dual mechanism: A1 receptor antagonism and PDE inhibition.

Experimental Protocols for Property Determination

While specific experimental reports for **Bamifylline** are proprietary, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point at which it is completely liquid. It is a critical indicator of purity.

Methodology: Capillary Method

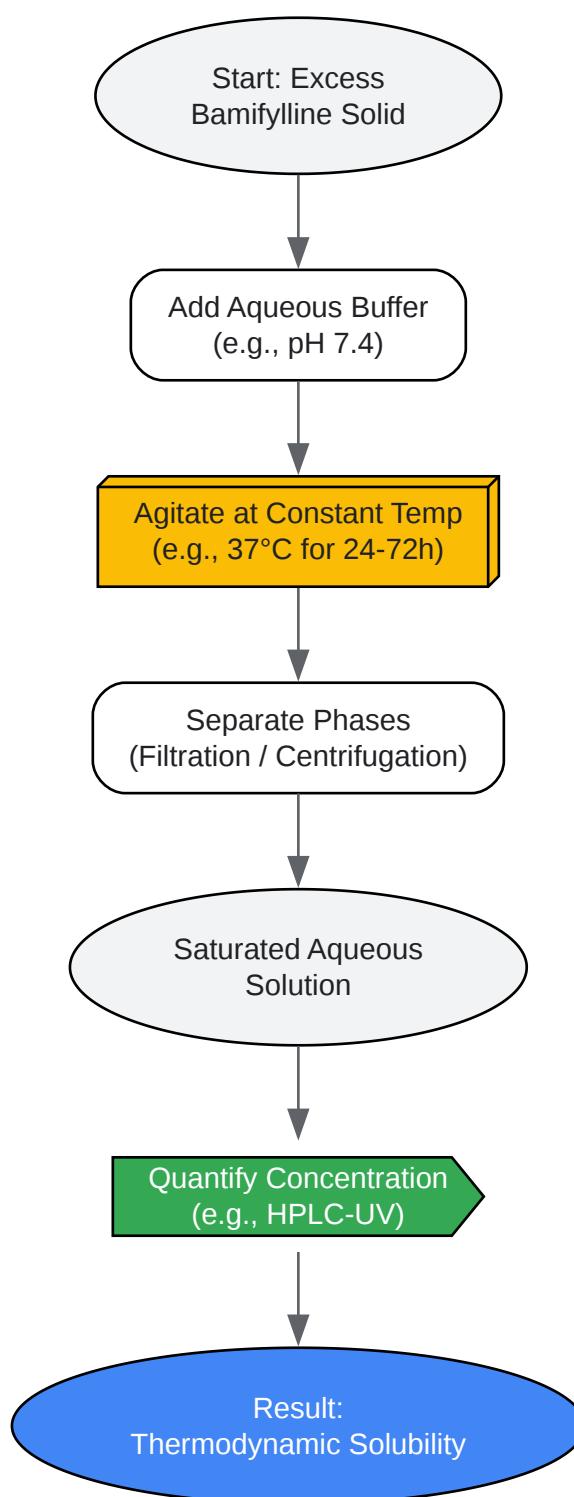
- Sample Preparation: A small amount of the dry, powdered **Bamifylline** is packed into a thin-walled capillary tube, sealed at one end.[5][13]
- Apparatus Setup: The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[14]
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[14]
- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid sample turns into a clear liquid is the end of the range.[13] For pure compounds, this range is typically narrow (0.5-1.0 °C).[14]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. [15][16]

Methodology: Shake-Flask Method

- Equilibration: An excess amount of solid **Bamifylline** is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 to simulate physiological conditions).[2]
- Agitation: The vial is sealed and agitated in a temperature-controlled environment (e.g., 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][15]
- Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]
- Quantification: The concentration of **Bamifylline** in the clear, saturated aqueous phase is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] This concentration represents the aqueous solubility.



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Workflow for the Shake-Flask method of solubility determination.

pKa Determination

The dissociation constant (pKa) is a measure of the strength of an acid or base and is critical for predicting a drug's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **Bamifylline** is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[4][17]
- Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using an electrolyte like KCl.[4]
- Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug) is added to the solution in small, precise increments.[17]
- Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading stabilizes.
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated from the first or second derivative of the plot.[17]

logP (Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It influences how a drug distributes between the aqueous and lipid environments of the body, affecting absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., pH 7.4) are mixed and allowed to pre-saturate each other.[10][18]
- Partitioning: A known amount of **Bamifylline** is dissolved in one of the phases (typically the one it is more soluble in). The two immiscible phases are then combined in a separation

funnel or vial and shaken vigorously to facilitate the partitioning of the drug between the two layers until equilibrium is reached.[10]

- Phase Separation: The mixture is allowed to stand, or is centrifuged, until a clear separation of the n-octanol and aqueous layers is achieved.[18]
- Quantification: A sample is carefully taken from each layer, and the concentration of **Bamifylline** in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.[10]
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

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